N-Methylisoquinolinium

Beschreibung

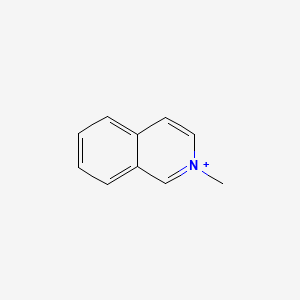

N-Methylisoquinolinium, also known as this compound, is a useful research compound. Its molecular formula is C10H10N+ and its molecular weight is 144.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Nucleophilic Substitution with Hydroxide Ions

N-Methylisoquinolinium undergoes nucleophilic substitution reactions with hydroxide ions, where the substituent at the α-position (C2) exhibits markedly higher reactivity than the γ-position (C4).

Key Findings:

-

Reactivity Ratios :

Substituent (Position) Relative Reactivity (20°C) 2-Iodo 1440 vs. 4-Iodo isomer 2-Methylthio 1490 vs. 4-Methylthio This enhanced reactivity at the α-position arises from lower activation energies (ΔG‡) and higher frequency factors (A) in transition states .

-

N-Methylation Effects :

N-Methylation increases reactivity by 1.2–3.4 × 10⁷-fold for α-substituents and 6.1 × 10⁵-fold for γ-substituents at 114.8°C .

Oxidation by Monoamine Oxidase (MAO)

This compound is oxidized by MAO enzymes in human brain synaptosomal mitochondria, forming neurotoxic metabolites that inhibit catecholamine metabolism .

Kinetic Parameters:

| MAO Type | Substrate | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|

| A | This compound | 571 ± 25 | 0.29 ± 0.06 |

| B | This compound | 463 ± 43 | 0.16 ± 0.03 |

The oxidation generates this compound ion, which inhibits tyrosine hydroxylase, aromatic-L-amino acid decarboxylase, and MAO itself .

Reactions with Nucleophiles

This compound participates in nucleophilic additions, forming stable adducts with amines, alcohols, and thiols.

Reactivity Trends:

| Nucleophile | Product Type | Reaction Rate (Relative) |

|---|---|---|

| Amines | Substituted Ureas | Moderate |

| Alcohols | Carbamates | Slow |

| Thiols | Thiocarbamates | Fast |

These reactions often proceed via a two-step mechanism: initial nucleophilic attack at the α-carbon followed by elimination of the leaving group .

Cytotoxicity in PC12 Cells

This compound exhibits concentration-dependent neurotoxicity in PC12 cells, though less potent than MPP⁺ (1-methyl-4-phenylpyridinium):

| Compound | LD₅₀ (μM) |

|---|---|

| This compound | >1000 |

| MPP⁺ | ~300 |

Cytotoxicity correlates with mitochondrial dysfunction and dopamine reuptake inhibition .

Synthetic Pathways

This compound is synthesized via Menschutkin reaction (quaternization):

-

Quaternization :

Isoquinoline + Methyl iodide → this compound iodide . -

Metathesis :

this compound iodide + AgBF₄ → this compound tetrafluoroborate .

Computational Insights

DFT studies reveal that α-substituents stabilize transition states through resonance effects, lowering activation barriers. In contrast, γ-substituents exhibit steric hindrance and weaker electronic stabilization .

Stability and Side Reactions

This compound is prone to dimerization under basic conditions, forming uretonimine derivatives. Competitive pathways include carbodiimide formation and CO₂ release .

Eigenschaften

IUPAC Name |

2-methylisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONQVNWUCWMRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3947-77-1 (iodide), 50316-67-1 (chloride) | |

| Record name | N-Methylisoquinolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60187402 | |

| Record name | N-Methylisoquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33718-23-9 | |

| Record name | N-Methylisoquinolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylisoquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.